molecular formula C15H17N3O2S B5781725 N-(4,6-dimethyl-2-pyrimidinyl)-2-methoxy-4-(methylthio)benzamide

N-(4,6-dimethyl-2-pyrimidinyl)-2-methoxy-4-(methylthio)benzamide

Cat. No. B5781725
M. Wt: 303.4 g/mol
InChI Key: IYZQGLNWAUPPPQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4,6-dimethyl-2-pyrimidinyl)-2-methoxy-4-(methylthio)benzamide, also known as DMPT, is a chemical compound that has gained significant attention in the field of animal nutrition and aquaculture. DMPT is a synthetic analog of methionine and has been found to have various physiological and biochemical effects on animals.

Scientific Research Applications

N-(4,6-dimethyl-2-pyrimidinyl)-2-methoxy-4-(methylthio)benzamide has been extensively studied for its potential use as an animal feed additive. It has been found to improve the growth rate, feed efficiency, and nutrient utilization in various animal species, including fish, shrimp, and poultry. This compound has also been shown to enhance the immune response and disease resistance in animals. Additionally, this compound has been studied for its potential as a biomarker for methionine metabolism in animals.

Mechanism of Action

N-(4,6-dimethyl-2-pyrimidinyl)-2-methoxy-4-(methylthio)benzamide acts as a potent activator of the methionine cycle in animals. It increases the availability of methionine, which is an essential amino acid, and enhances the synthesis of S-adenosylmethionine (SAMe), a key metabolite involved in various physiological processes. This compound also regulates the expression of genes involved in the methionine cycle, which leads to improved protein synthesis and growth in animals.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects on animals. It increases the levels of SAMe, which is involved in the regulation of gene expression, DNA methylation, and neurotransmitter synthesis. This compound also enhances the activity of antioxidant enzymes, which protect cells from oxidative stress. Additionally, this compound has been shown to improve the gut health and nutrient absorption in animals.

Advantages and Limitations for Lab Experiments

N-(4,6-dimethyl-2-pyrimidinyl)-2-methoxy-4-(methylthio)benzamide has several advantages as a research tool. It is stable and easy to handle, and its effects can be easily measured using various biochemical and physiological assays. However, this compound has some limitations as well. Its effects can be species-specific, and its optimal dosage and duration of administration may vary depending on the animal species and experimental conditions.

Future Directions

N-(4,6-dimethyl-2-pyrimidinyl)-2-methoxy-4-(methylthio)benzamide has several potential future directions for research. It can be further studied for its effects on animal health and disease resistance, as well as its potential as a biomarker for methionine metabolism. Additionally, this compound can be explored for its potential use in human nutrition and medicine, as it has been shown to have various health benefits in animals. Further research is needed to fully understand the mechanisms of action and potential applications of this compound.

Synthesis Methods

N-(4,6-dimethyl-2-pyrimidinyl)-2-methoxy-4-(methylthio)benzamide can be synthesized by the reaction of 2-methoxy-4-methylthiobenzoyl chloride with 4,6-dimethyl-2-aminopyrimidine in the presence of a base. The reaction yields this compound as a white crystalline solid with a purity of over 99%.

properties

IUPAC Name

N-(4,6-dimethylpyrimidin-2-yl)-2-methoxy-4-methylsulfanylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N3O2S/c1-9-7-10(2)17-15(16-9)18-14(19)12-6-5-11(21-4)8-13(12)20-3/h5-8H,1-4H3,(H,16,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYZQGLNWAUPPPQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)NC(=O)C2=C(C=C(C=C2)SC)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

40.7 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47202262
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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